molecular formula C9H8ClN3 B8304824 5-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine

5-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No. B8304824
M. Wt: 193.63 g/mol
InChI Key: ONBUFJZPAPVHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08518943B2

Procedure details

To a solution of 5,7-dichloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine x272 (26.7 mmol, 1 eq., 6.08 g) in 125 ml of AcOH is added Zn powder (0.107 mol, 4 eq, 6.97 g). The mixture is then stirred for 48 hours at room temperature. After this time, the solvent is evaporated under reduce pressure and the reaction mixture poured on water, quenched with NaHCO3, and extracted with dichloromethane. The organic layer is dried over Na2SO4, filtered and evaporated under reduced pressure. The crude product is purified by chromatography on silicagel (CH2Cl2/hexane: 50/50) to afford 5-chloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine x274 as a solid (3.60 g).
Quantity
6.08 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
6.97 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]2[N:9]=[C:10]([CH:12]3[CH2:14][CH2:13]3)[CH:11]=[C:4]2[N:3]=1>CC(O)=O.[Zn]>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[N:9]=[C:10]([CH:12]3[CH2:14][CH2:13]3)[CH:11]=[C:4]2[N:3]=1

Inputs

Step One
Name
Quantity
6.08 g
Type
reactant
Smiles
ClC1=NC=2N(C(=C1)Cl)N=C(C2)C2CC2
Name
Quantity
125 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
6.97 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred for 48 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, the solvent is evaporated
ADDITION
Type
ADDITION
Details
the reaction mixture poured on water
CUSTOM
Type
CUSTOM
Details
quenched with NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on silicagel (CH2Cl2/hexane: 50/50)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=NC=2N(C=C1)N=C(C2)C2CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.